molecular formula C12H17N3O3S B12521541 S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine CAS No. 653600-69-2

S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine

Cat. No.: B12521541
CAS No.: 653600-69-2
M. Wt: 283.35 g/mol
InChI Key: CCNLXPAWDALBBL-JTQLQIEISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine typically involves the reaction of L-cysteine with phenyl isocyanate. The reaction proceeds under mild conditions, usually in an aqueous or organic solvent, and requires the presence of a base such as triethylamine to facilitate the formation of the carbamoyl group. The reaction can be summarized as follows:

  • Dissolve L-cysteine in a suitable solvent (e.g., water or ethanol).
  • Add phenyl isocyanate to the solution.
  • Add a base (e.g., triethylamine) to the reaction mixture.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group of the cysteine moiety can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to break disulfide bonds if present.

    Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Free thiol groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine involves its interaction with various molecular targets. The phenylcarbamoyl group can interact with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The cysteine moiety can participate in redox reactions, contributing to the compound’s antioxidant properties. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    S-Aminoethyl-L-cysteine: A toxic analog of lysine with a similar structure but different functional groups.

    S-allyl-L-cysteine: Found in garlic, known for its antioxidant and neuroprotective properties.

    S-carboxymethyl-L-cysteine: Used as a mucolytic drug with antioxidant properties.

Uniqueness

S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with proteins and enzymes, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

653600-69-2

Molecular Formula

C12H17N3O3S

Molecular Weight

283.35 g/mol

IUPAC Name

(2R)-2-amino-3-[2-(phenylcarbamoylamino)ethylsulfanyl]propanoic acid

InChI

InChI=1S/C12H17N3O3S/c13-10(11(16)17)8-19-7-6-14-12(18)15-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,16,17)(H2,14,15,18)/t10-/m0/s1

InChI Key

CCNLXPAWDALBBL-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)NCCSC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCSCC(C(=O)O)N

Origin of Product

United States

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